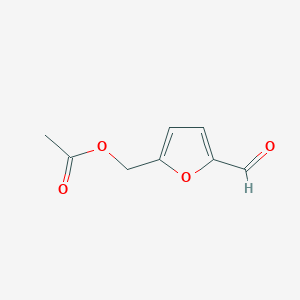

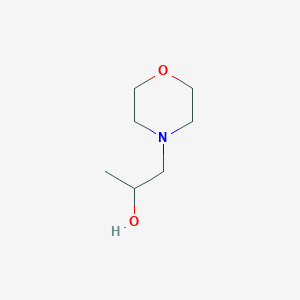

![molecular formula C11H10N4 B043384 2-アミノ-1-メチルイミダゾ[4,5-b]キノリン CAS No. 156215-58-6](/img/structure/B43384.png)

2-アミノ-1-メチルイミダゾ[4,5-b]キノリン

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1H-Imidazo(4,5-b)quinolin-2-amine, 1-methyl- is a heterocyclic compound that features an imidazoquinoline core structure. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and material science. The imidazoquinoline scaffold is known for its biological activity, making it a valuable target for drug development and other scientific research.

科学的研究の応用

1H-Imidazo(4,5-b)quinolin-2-amine, 1-methyl- has a wide range of applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential as an immunomodulatory agent, influencing immune responses by targeting specific receptors.

Medicine: It is investigated for its antiviral, anticancer, and anti-inflammatory properties, making it a candidate for drug development.

Industry: The compound’s unique structure allows it to be used in the development of advanced materials, such as organic semiconductors and light-emitting diodes

作用機序

Target of Action

2-Amino-1-methylimidazo[4,5-b]quinoline (also known as 1-methylimidazo[4,5-b]quinolin-2-amine, 1-methyl-1H-imidazo[4,5-b]quinolin-2-amine, or 1H-Imidazo(4,5-b)quinolin-2-amine, 1-methyl-) is a linear analogue of the food mutagen IQ . It is known to interact with DNA, forming adducts .

Mode of Action

The compound undergoes metabolic activation by N-hydroxylation of the exocyclic amine groups to produce the proposed reactive intermediate, the heteroaryl nitrenium ion . This ion is the critical metabolite implicated in DNA damage and genotoxicity . It is also known to induce oxidative stress and inflammation via TLR4/MAPK and TLR4/NF-κB signaling pathways .

Biochemical Pathways

The compound affects the TLR4/MAPK and TLR4/NF-κB signaling pathways, leading to oxidative stress and inflammation . It is metabolized by the cytochrome P450 isoform CYP1A2 and conjugated by N-acetyltransferase or sulfotransferase .

Pharmacokinetics

It is known that humans efficiently convert 2-amino-1-methylimidazo[4,5-b]quinoline to reactive intermediates, resulting in protein and dna adduct formation .

Result of Action

The compound’s action results in DNA damage and genotoxicity . It also induces oxidative stress and inflammation . The International Agency for Research on Cancer (IARC) has classified 2-Amino-1-methylimidazo[4,5-b]quinoline as “probably carcinogenic to humans” (group 2A carcinogens) .

Action Environment

The compound is mainly found in high-temperature-cooked meats and tobacco smoke . These environmental factors can influence the compound’s action, efficacy, and stability. For example, the level of exposure to the compound can vary depending on dietary habits and smoking behavior.

生化学分析

Biochemical Properties

It is known that this compound is highly soluble in water and other polar solvents . It has a density of 1.4±0.1 g/cm3, a boiling point of 454.4±37.0 °C at 760 mmHg, and a molar refractivity of 57.4±0.5 cm3 . The compound has four hydrogen bond acceptors and two hydrogen bond donors .

Cellular Effects

As a linear analogue of the mutagen IQ , it is expected to have significant effects on various types of cells and cellular processes.

準備方法

The synthesis of 1H-Imidazo(4,5-b)quinolin-2-amine, 1-methyl- typically involves multi-step synthetic routes. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, the preparation might start with the formation of an intermediate imidazole derivative, followed by a series of reactions to introduce the quinoline moiety and the methyl group at the desired positions. Industrial production methods often involve optimizing these synthetic routes to achieve higher yields and purity, utilizing catalysts and controlled reaction environments .

化学反応の分析

1H-Imidazo(4,5-b)quinolin-2-amine, 1-methyl- undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.

Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions are common, where halogenated derivatives of the compound react with nucleophiles like amines or thiols.

Coupling Reactions: Palladium-catalyzed coupling reactions, such as Suzuki or Heck reactions, can be employed to introduce various substituents on the quinoline ring

The major products formed from these reactions depend on the specific reagents and conditions used, often resulting in derivatives with modified functional groups that can enhance or alter the compound’s properties.

類似化合物との比較

1H-Imidazo(4,5-b)quinolin-2-amine, 1-methyl- can be compared with other imidazoquinoline derivatives, such as:

1H-Imidazo(4,5-c)quinolin-4-amine: Known for its antiviral properties.

1H-Imidazo(4,5-b)pyridine: Studied for its anti-inflammatory and anticancer activities.

1H-Imidazo(4,5-d)quinoline: Investigated for its potential in treating autoimmune diseases.

The uniqueness of 1H-Imidazo(4,5-b)quinolin-2-amine, 1-methyl- lies in its specific substitution pattern, which can influence its biological activity and chemical reactivity, making it a versatile compound for various applications .

特性

IUPAC Name |

1-methylimidazo[4,5-b]quinolin-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N4/c1-15-9-6-7-4-2-3-5-8(7)13-10(9)14-11(15)12/h2-6H,1H3,(H2,12,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWZPKLJMJMZZEO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC3=CC=CC=C3N=C2N=C1N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90166063 |

Source

|

| Record name | 1H-Imidazo(4,5-b)quinolin-2-amine, 1-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90166063 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

156215-58-6 |

Source

|

| Record name | 1H-Imidazo(4,5-b)quinolin-2-amine, 1-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0156215586 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1H-Imidazo(4,5-b)quinolin-2-amine, 1-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90166063 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-Acetoxydibenz[a,h]anthracene](/img/structure/B43328.png)